molecular formula C9H10I2 B14301236 (1,3-Diiodopropyl)benzene CAS No. 125763-65-7

(1,3-Diiodopropyl)benzene

Cat. No.: B14301236
CAS No.: 125763-65-7
M. Wt: 371.98 g/mol
InChI Key: HPCVSOFXHRUEGR-UHFFFAOYSA-N
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Description

(1,3-Diiodopropyl)benzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a propyl chain that has iodine atoms attached to the first and third carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Diiodopropyl)benzene can be achieved through several methods. One common approach involves the iodination of 1,3-dipropylbenzene using iodine and a suitable oxidizing agent. The reaction typically takes place under mild conditions, often in the presence of a catalyst such as iron or copper.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Diiodopropyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The propyl chain can be oxidized to form carboxylic acids or other oxygen-containing functional groups.

    Reduction Reactions: The compound can be reduced to remove the iodine atoms, yielding the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the iodine atoms.

    Oxidation: Products include carboxylic acids, aldehydes, or ketones.

    Reduction: The major product is the corresponding hydrocarbon, 1,3-dipropylbenzene.

Scientific Research Applications

(1,3-Diiodopropyl)benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of iodine metabolism and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1,3-Diiodopropyl)benzene involves its interaction with various molecular targets. The iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo electrophilic and nucleophilic reactions, contributing to the compound’s versatility in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dibromopropylbenzene: Similar structure but with bromine atoms instead of iodine.

    1,3-Dichloropropylbenzene: Similar structure but with chlorine atoms instead of iodine.

    1,3-Difluoropropylbenzene: Similar structure but with fluorine atoms instead of iodine.

Uniqueness

(1,3-Diiodopropyl)benzene is unique due to the presence of iodine atoms, which are larger and more polarizable than other halogens

Properties

CAS No.

125763-65-7

Molecular Formula

C9H10I2

Molecular Weight

371.98 g/mol

IUPAC Name

1,3-diiodopropylbenzene

InChI

InChI=1S/C9H10I2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7H2

InChI Key

HPCVSOFXHRUEGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCI)I

Origin of Product

United States

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